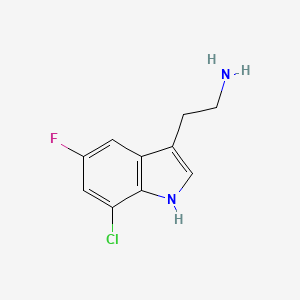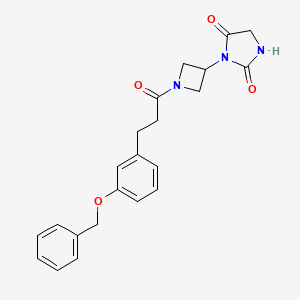
3-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule.Chemical Reactions Analysis
The chemical reactivity of a compound like this would depend on its functional groups. For example, the azetidine ring might undergo reactions at the nitrogen atom, while the imidazolidine-2,4-dione group could potentially react at the carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined using various analytical techniques. These might include measuring its melting point, solubility in various solvents, and stability under different conditions .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Compounds structurally related to 3-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione have shown promising results in anticancer studies. For instance, novel N-benzyl aplysinopsin analogs, including imidazolidin-2,4-diones, have demonstrated potent growth inhibition against melanoma and ovarian cancer cell lines, indicating their potential as lead compounds for antitumor agents (Penthala, R., Yerramreddy, T. R., & Crooks, P., 2011). Another study involving substituted (Z)-5-(N-benzylindol-3-ylmethylene)imidazolidine-2,4-dione analogs found specific compounds to have significant anti-proliferative activity against breast and lung cancer cell lines, suggesting their utility in cancer therapy (Reddy, Y. T., Reddy, P. N., Koduru, S., Damodaran, C., & Crooks, P., 2010).
Antimicrobial and Antimycobacterial Activities
Research on azetidinone and thiazolidinone moieties linked to the indole nucleus has shown that these compounds possess significant antimicrobial and antimycobacterial activities. The synthesized compounds displayed excellent activity against various microbial strains, indicating their potential in treating infectious diseases (Saundane, A. R., & Walmik, P., 2013).
Antinociceptive (Pain-Relieving) Effect
The antinociceptive properties of imidazolidine derivatives have been explored, with studies showing their effectiveness in treating neuropathic pain. One study on hydantoin 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione in mice demonstrated significant pain relief without affecting motor coordination or anxiety behavior (Queiroz, R. B., de Carvalho, F. L., da Fonsêca, D. V., et al., 2015).
Anti-Inflammatory and Analgesic Actions
Several studies have focused on the anti-inflammatory and analgesic properties of imidazolidine derivatives. Compounds such as N-substituted azetidinones and imidazolidinones have been synthesized and evaluated for their effectiveness in reducing inflammation and pain, showing promise for their use in treating conditions associated with inflammation and pain (Kalsi, R., Shrimali, M., Bhalla, T., & Barthwal, J., 1990).
Hypoglycemic Activity
The hypoglycemic activity of thiazolidine-2,4-diones, which are structurally related to 3-(1-(3-(3-(Benzyloxy)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione, has been investigated. These compounds have been found to influence insulin-induced adipocyte differentiation and reduce blood glucose levels in diabetic mice, suggesting their potential as treatments for diabetes (Minoru, O., Wada, K., Hidehito, H., et al., 2000).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[1-[3-(3-phenylmethoxyphenyl)propanoyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c26-20(24-13-18(14-24)25-21(27)12-23-22(25)28)10-9-16-7-4-8-19(11-16)29-15-17-5-2-1-3-6-17/h1-8,11,18H,9-10,12-15H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPODVRSDRLMKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=CC=C2)OCC3=CC=CC=C3)N4C(=O)CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,4-Dichlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2735463.png)
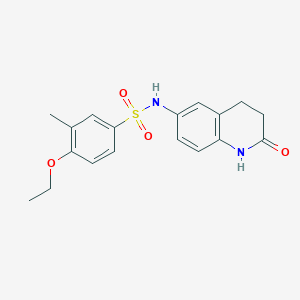
![6,7-Dihydro-4H-triazolo[5,1-c][1,4]thiazine-3-carboxylic acid](/img/structure/B2735466.png)

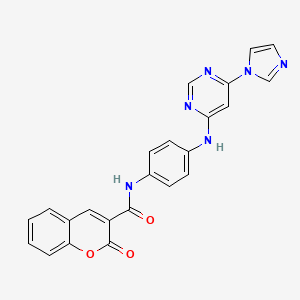
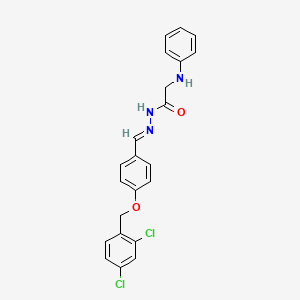

![2-Methyl-4-pyrrolidin-1-yl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2735475.png)
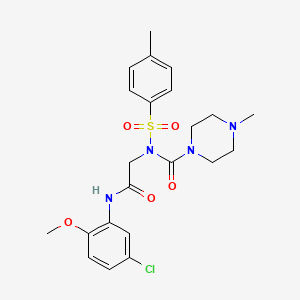
![N-isopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2735477.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2735481.png)
